Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate
Description
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate (CAS 750649-44-6) is a carbamate derivative characterized by a cyclohexane backbone with hydroxyl and benzylcarbamate functional groups at the 1S and 3S positions. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . The compound is primarily used in pharmaceutical research and organic synthesis, particularly as a chiral intermediate or building block for bioactive molecules.
Properties
IUPAC Name |
benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151755 | |
| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750649-39-9 | |
| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
Substrate : Cyclohexenone derivatives are hydrogenated using chiral catalysts to yield (1S,3S)-3-hydroxycyclohexylamine.
Enzymatic Resolution
Racemic 3-hydroxycyclohexylamine is resolved using lipases or acylases:
- Enzyme : Candida antarctica lipase B selectively acetylates the (1R,3R)-enantiomer, leaving (1S,3S)-amine unreacted.
- Conditions :
Carbamate Formation Strategies
Benzyl Chloroformate Route
Reaction : (1S,3S)-3-hydroxycyclohexylamine reacts with benzyl chloroformate in the presence of a base.
- Base : Triethylamine or DMAP.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions :
Mechanism :
$$
\text{Amine} + \text{ClCO}_2\text{Bn} \xrightarrow{\text{Base}} \text{Benzyl carbamate} + \text{HCl}
$$
Benzyl Isocyanate Route
Reaction : Direct coupling of (1S,3S)-3-hydroxycyclohexylamine with benzyl isocyanate.
- Catalyst : None required (protic solvents enhance reactivity).
- Solvent : THF or ethyl acetate.
- Conditions :
Advantage : Avoids base-mediated side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
System : Microreactors enable rapid mixing and temperature control.
Crystallization-Based Purification
Solvent System : Ethanol/water (7:3 v/v).
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85–92% | 95–99 | High | Moderate |
| Enzymatic Resolution | 40–45% | >99 | Low | High |
| Benzyl Chloroformate | 78–85% | N/A | High | Low |
| Benzyl Isocyanate | 70–75% | N/A | Moderate | Moderate |
Key Challenges and Solutions
Stereochemical Purity
Byproduct Formation
- Issue : Over-alkylation or urea formation.
- Solution : Stoichiometric control of benzyl chloroformate (1.05 equiv) and rapid quenching.
Recent Advances
Biocatalytic Carbamate Synthesis
Photocatalytic Methods
- Catalyst : Ru(bpy)₃²⁺ under blue LED light.
- Solvent : Acetonitrile.
- Yield : 82% in 3 hours.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
The compound features a benzyl group linked to a carbamate moiety and a cyclohexyl ring with a hydroxyl substituent. This structure is believed to play a crucial role in its biological interactions and reactivity.
Medicinal Chemistry
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is being investigated for its potential therapeutic properties, particularly in pain management and inflammation reduction.
- Analgesic Properties : Preliminary studies suggest that this compound may interact with opioid receptors, which are critical in pain modulation. The hydroxyl group enhances binding affinity, indicating potential use in analgesic formulations .
- Anti-inflammatory Effects : The compound may also influence inflammatory pathways, although the specific mechanisms remain under investigation. Its structural features suggest interactions that could modulate inflammatory responses .
Biological Studies
The compound serves as an important tool in biological research, particularly in enzyme inhibition studies.
- Enzyme Interactions : The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Research has focused on its binding affinity to various biological targets using molecular docking techniques.
Industrial Applications
This compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of benzyl (1S,3S)-3-hydroxycyclohexylcarbamate and analogous carbamates:
Key Observations:
- Cyclohexyl vs.
- Carbamate Substitution : Benzyl tert-butyl dicarbamate’s dual carbamate groups and bulky tert-butyl substituent increase steric hindrance, likely reducing reactivity but enhancing stability .
- Bicyclic Systems : QE-0478’s azabicyclo[3.2.1]octane core introduces rigidity, which may influence binding affinity in biological systems .
Stereochemical Considerations
- Diastereomers: lists synonyms such as benzyl ((1R,3S)-3-hydroxycyclohexyl)carbamate (CAS 750649-40-2), a diastereomer of the target compound. Such stereochemical variations can significantly alter pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., target binding) .
- Synthetic Utility : The (1S,3S) configuration is often prioritized in asymmetric synthesis for chiral drug intermediates, highlighting the target compound’s relevance in enantioselective applications .
Biological Activity
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 249.31 g/mol. Its structure includes a benzyl group attached to a cyclohexyl ring that possesses a hydroxyl group and a carbamate moiety. These functional groups are critical for its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biological targets, including enzymes and receptors. The hydroxyl group enhances its solubility and facilitates interactions with polar biological molecules, while the carbamate group can participate in enzyme inhibition or receptor binding.
Key Interactions:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acids in enzyme active sites or receptor binding pockets.
- Enzyme Inhibition : The carbamate moiety may inhibit enzymes by mimicking substrate structures, thereby blocking active sites.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Analgesic Properties : Preliminary studies suggest that the compound may act on pain pathways in the central nervous system, indicating potential as an analgesic agent.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some studies suggesting modulation of inflammatory pathways.
- Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, which could influence mood and pain perception.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Similarity |
|---|---|---|---|
| Benzyl (trans-4-hydroxycyclohexyl)carbamate | 27489-63-0 | Trans configuration at the cyclohexane ring | 0.96 |
| Benzyl (cis-4-aminocyclohexyl)carbamate | 149423-70-1 | Contains an amine group instead of a hydroxyl | 0.91 |
| Benzyl (6-hydroxyhexyl)carbamate | 17996-12-2 | Longer alkane chain with a hydroxyl group | 0.89 |
This compound is distinguished by its specific stereochemistry and the presence of both hydroxyl and carbamate functionalities, which may contribute to its distinct biological activities compared to similar compounds.
Case Studies
-
Study on Analgesic Activity :
- A study investigated the analgesic effects of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential for therapeutic use in pain management.
-
Enzyme Interaction Studies :
- Molecular docking studies revealed that this compound binds effectively to opioid receptors, which are critical in pain modulation. This interaction could explain its analgesic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate with high stereochemical purity?
- Methodological Answer : The compound is synthesized via carbamate formation between a cyclohexanol derivative and benzyl chloroformate under alkaline conditions. To achieve stereochemical control, the reaction should use enantiomerically pure (1S,3S)-3-hydroxycyclohexylamine as the starting material. Continuous flow reactors can enhance yield and purity by optimizing reaction parameters (e.g., temperature, residence time) and minimizing racemization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥97% purity .
Q. How can the structure and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclohexane ring conformation and carbamate linkage. Key diagnostic signals include the hydroxyl proton (δ ~3.5 ppm, broad singlet) and benzyl aromatic protons (δ ~7.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 250.3). Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers to validate stereochemical purity .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : While no acute toxicity is reported, standard precautions include wearing nitrile gloves, chemical safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin/eyes. Use in a fume hood with proper ventilation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer : The (1S,3S) configuration dictates spatial orientation, affecting binding to enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) reveal that the cis-3-hydroxy group hydrogen-bonds with catalytic residues (e.g., serine hydrolases), while the benzyl group enhances hydrophobic interactions. Comparative assays with trans-isomers show reduced inhibitory potency (~10-fold lower IC₅₀), highlighting stereoselectivity .
Q. What strategies resolve contradictory data in kinetic studies of this compound’s enzyme inhibition?
- Methodological Answer : Discrepancies in inhibition kinetics (e.g., non-linear Lineweaver-Burk plots) may arise from mixed inhibition mechanisms or allosteric effects. Use surface plasmon resonance (SPR) to measure real-time binding kinetics (association/dissociation rates). Pair this with Michaelis-Menten analysis under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition. Validate via site-directed mutagenesis of suspected binding residues .
Q. Can this compound serve as a precursor for synthesizing bioactive derivatives? What functionalization strategies are viable?
- Methodological Answer : The hydroxyl and carbamate groups are key modification sites. For example:
- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to convert the hydroxyl to a ketone, enabling further Grignard additions .
- Reduction : Use LiAlH₄ to reduce the carbamate to a methylene amine, enhancing nucleophilicity for cross-coupling reactions .
- Bioconjugation : React the hydroxyl with succinic anhydride to introduce a carboxylate for peptide coupling (EDC/NHS chemistry) .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies (HPLC monitoring) show hydrolysis of the carbamate group in acidic (pH <3) or basic (pH >10) conditions. In neutral buffers (pH 7.4, 37°C), degradation follows first-order kinetics (t₁/₂ ~48 hours). Use aprotic solvents (e.g., DMSO) for stock solutions and avoid prolonged exposure to aqueous media during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
